2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide

RNase L activation Innate immunity 2-5A pathway

Researchers probing the 2-5A/RNase L pathway require authentic, potent activators free of positional isomer interference. This ortho-chloro phenoxy / meta-chloro anilide compound activates latent RNase L at nanomolar concentrations (IC50 = 48 nM), serving as a non-oligonucleotide positive control for antiviral drug discovery assays. - RNase L activation at IC50 = 48 nM for reproducible assay validation - Structurally distinct from mono-chlorinated analogs & NSAID isomers (e.g., diclofenac) for target-specific SAR - Research-grade material with documented batch traceability

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.1 g/mol
Cat. No. B11695762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c15-10-4-3-5-11(8-10)17-14(18)9-19-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18)
InChIKeyQLRBVWVIGPBUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide: Identity and Procurement


2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide is a synthetic small-molecule dichloro-substituted phenoxyacetamide (C14H11Cl2NO2, MW 296.15 g/mol) . It belongs to the N-phenylacetamide class and is distinguishable from its positional isomers (e.g., 2-(3-chlorophenoxy)-N-phenylacetamide, CAS 18705-06-1) and the clinically used NSAID diclofenac (which shares the identical molecular formula but possesses a phenylacetic acid core rather than a phenoxyacetamide core) [1]. The compound is cataloged by major chemical suppliers (Sigma-Aldrich #R509876, AldrichCPR) and is primarily encountered as a research-grade small molecule for biochemical probe development, particularly in the context of innate immune pathway modulation .

Non‑oligonucleotide RNase L activator scaffold for 2‑5A pathway studies
Ortho‑/meta‑Cl substitution pattern provides positional‑isomer differentiation
Neutral phenoxyacetamide chemotype distinct from carboxylic acid NSAID isomers

2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide: Non-Interchangeability with Isomers


The double-chlorine substitution pattern on both the phenoxy ring (ortho-Cl) and the anilide ring (meta-Cl) in 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide generates a unique conformational and electronic topology that is absent in mono-chlorinated analogs (e.g., N-(3-chlorophenyl)-2-phenoxyacetamide, CAS 18861-20-6) [1]. This specific arrangement is critical for recognition by the 2-5A-dependent ribonuclease (RNase L) system: the ortho-chloro substituent on the phenoxy ring constrains the ether-acetamide dihedral angle, while the meta-chloro on the N-phenyl ring modulates hydrogen-bonding capacity at the amide NH, directly influencing the compound's ability to activate latent RNase L at nanomolar concentrations [2]. Simply interchanging this compound with a positional isomer or a de-chlorinated analog risks complete loss of the RNase L activation phenotype—a functional property that cannot be predicted from chemical formula or logP alone [1][2].

Positional isomer or de‑chlorinated analog may lack RNase L activation; ortho‑Cl/meta‑Cl arrangement appears critical for target recognition.
Same‑formula diclofenac exhibits COX‑1/2 pharmacology, not RNase L pathway engagement; core scaffold mismatch introduces assay mis‑selection risk.
Mono‑chloro phenoxyacetamides may not reproduce the dihedral constraint and hydrogen‑bonding profile needed for consistent RNase L activation.

2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide: Specificity Evidence vs Analogs


RNase L Activation vs Parent Scaffold

2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 48 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In the same experimental system, the natural ligand 2-5A (pppA2'p5'A2'p5'A) exhibits an IC50 of approximately 0.2–1 nM [1]. While the compound is less potent than the endogenous trimer oligonucleotide, it represents a fully synthetic, non-oligonucleotide small-molecule activator of RNase L—a functional profile absent in the mono-chlorinated analog N-(3-chlorophenyl)-2-phenoxyacetamide (CAS 18861-20-6), for which no RNase L activation data have been reported in the same primary literature source [1].

RNase L Activation
Reported comparison
IC50 48 nM (target) vs 0.2–1 nM (natural 2‑5A); mono‑Cl analog: no activity reported
Supports RNase L target‑engagement context; distinct from simpler analogs
Mouse L cell extract protein synthesis inhibition assay
RNase L activation Innate immunity 2-5A pathway

Lipophilicity and Bioconcentration vs Diclofenac

The ACD/LogP predicted value for 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide is 4.00, with a predicted logD (pH 7.4) of 3.96 and a predicted bioconcentration factor (BCF) of 602.82 . By comparison, the isomeric NSAID diclofenac (C14H11Cl2NO2, CAS 15307-86-5) has an experimentally determined logP of approximately 4.51 and a logD (pH 7.4) of approximately 1.1 due to its ionizable carboxylic acid group [1]. This divergent ionization profile has practical consequences: 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide is predominantly neutral at physiological pH and lacks the carboxylic acid motif responsible for COX enzyme chelation, thereby eliminating the COX-1/COX-2 inhibitory activity that defines diclofenac and meclofenamic acid [1].

Physicochemical Profile
Context‑dependent
Predicted logD(pH 7.4) 3.96 vs 1.1 (diclofenac); BCF 602.82
Neutral scaffold lacks carboxylic acid, eliminating COX‑chelating ability
ACD/Labs prediction; experimental logD for diclofenac from literature
Lipophilicity Drug-likeness Physicochemical profiling

Regioisomer SAR: ortho-Chloro vs meta-Chloro Phenoxyacetamides

A systematic SAR study of phenoxyacetamide derivatives evaluated cholinesterase inhibitory potential, directly comparing 2-(2-chlorophenoxy)-N-substituted acetamides with their 2-(3-chlorophenoxy) regioisomers [1]. Although the study did not include the exact 2-(2-chlorophenoxy)-N-(3-chlorophenyl)acetamide entity, it established that the ortho-chloro substitution on the phenoxy ring reduces conformational flexibility of the oxyacetamide linker compared to meta- or para-substituted analogs, resulting in differential enzyme inhibition profiles. In the parallel literature, 2-(3-chlorophenoxy)-N-phenylacetamide (CAS 18705-06-1) has been indexed in the National Cancer Institute's NSC repository (NSC 212144) but lacks documented RNase L activity, underscoring the functional divergence driven by the chlorine position [2].

Regioisomer SAR
Context‑dependent
ortho‑Cl phenoxy isomer: RNase L IC50 48 nM; meta‑Cl phenoxy isomer (NSC 212144): no RNase L annotation
Chlorine position determines functional annotation; SAR discrimination essential
Cross‑database mining (BindingDB, ChEMBL, PubChem)
Structure-activity relationship Regioisomer specificity Chlorine positional effect

2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide Application Scenarios


RNase L Probe in Antiviral and Innate Immunity Research

The documented RNase L activation activity (IC50 = 48 nM) makes this compound suitable as a positive control or chemical probe in biochemical and cell-based assays interrogating the 2-5A/RNase L pathway. It can serve as a non-oligonucleotide reference activator for assay validation in antiviral drug discovery programs targeting the interferon-regulated RNase L system [1].

Physicochemical Benchmarking of Neutral Phenoxyacetamides

With predicted logP of 4.00, logD (pH 7.4) of 3.96, and BCF of 602.82, this compound can function as a physicochemical reference standard for calibrating HPLC retention time vs. lipophilicity models in early drug discovery, particularly in campaigns where neutral, non-ionizable scaffolds are preferred over carboxylic acid-containing NSAID isomers such as diclofenac [1].

Regioisomer-Specific SAR Studies

The annotated biological selectivity gap between this ortho-chloro phenoxy compound and its meta-chloro phenoxy isomer (CAS 18705-06-1) provides a defined chemical probe pair for SAR studies investigating the impact of halogen positional effects on target engagement, particularly within the phenoxyacetamide chemotype space [2].

Synthetic Intermediate for 2-NMPA Analog Libraries

Recent medicinal chemistry campaigns have utilized 2-(2-chlorophenoxy)acetamide as a core building block for synthesizing 2-NMPA derivatives (e.g., 11h series) with sub-micromolar osteoclastogenesis inhibitory activity (IC50 = 358.29 nM for derivative 11h). This compound can serve as a key starting material for medicinal chemists expanding the SAR around the 2-NMPA scaffold [3].

Application
Selection Property
Validation Focus
RNase L Pathway Probe Research
Non‑oligonucleotide activator scaffold
Target engagement in 2‑5A/RNase L biochemical assays
Physicochemical Benchmarking
High logD(7.4) neutral chemotype
HPLC lipophilicity calibration against carboxylic acid controls
Regioisomer SAR Studies
Ortho‑Cl phenoxy / meta‑Cl anilide pattern
Halogen positional effect on functional phenotype
2‑NMPA Library Synthesis
Core phenoxyacetamide building block
Derivatization at acetamide nitrogen for osteoclastogenesis inhibitor optimization
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